2,4-Di-tert-butylaniline
Description
Contextual Significance of Sterically Hindered Anilines in Chemical Science
Sterically hindered anilines are a class of organic compounds that play a crucial role in modern synthetic chemistry. The bulky substituents near the amino group provide kinetic stabilization to reactive metal centers in catalysts and can influence the stereochemical outcome of reactions. rsc.org This steric hindrance is a key design element in the development of advanced ligands for homogeneous catalysis, such as those used in Grubbs catalysts for olefin metathesis. rsc.org The synthesis of these bulky anilines has historically presented a significant challenge in organic chemistry. acs.orgresearchgate.net
Recent advancements have led to more practical and modular methods for synthesizing sterically hindered anilines. acs.orgrsc.orgdntb.gov.ua These methods often employ earth-abundant metal catalysts like copper and can be performed under mild reaction conditions, allowing for the construction of complex aromatic amines from readily available starting materials. acs.orgrsc.org The ability to synthesize a diverse range of sterically demanding anilines opens up new possibilities for creating ligands that can stabilize unusual oxidation states of main-group elements, potentially leading to novel catalytic activities. rsc.org Furthermore, these anilines are foundational components for various important ligand classes, including N-heterocyclic carbenes (NHCs), β-diketiminates, and amidinates. rsc.org
Overview of Research Trajectories for 2,4-Di-tert-butylaniline and Related Compounds
Research involving this compound and its analogs has spanned several key areas, from fundamental synthesis to applications in materials science and catalysis.
One major research focus has been the development of efficient synthetic routes to produce this compound and other hindered anilines. The Friedel-Crafts alkylation of aniline (B41778) is a common method, though it can lead to a mixture of products. google.com For instance, the reaction of aniline with methyl tert-butyl ether can yield 2-tert-butylaniline (B1265841), with varying selectivity depending on the catalyst and reaction conditions. google.com Other research has explored the use of this compound as a building block for more complex molecules. For example, it has been used in the synthesis of Schiff bases, such as N-(Salicylidene)-4-tert-butylaniline, which can act as bidentate ligands for metal complexes.
The compound and its derivatives have also been investigated for their potential applications in materials science. Azobenzene (B91143) molecules functionalized with tert-butyl groups, derived from corresponding anilines like 4-tert-butylaniline (B146146) and 3,5-di-tert-butylaniline, have been engineered to study their photomechanical properties on surfaces. arxiv.org These studies aim to develop light-induced molecular switches. arxiv.org Additionally, this compound has been used in the synthesis of ligands for palladium complexes employed in C-H bond heteroarylation reactions. rsc.org
Furthermore, the related compound 2,4-di-tert-butylphenol (B135424) has been studied for its biological activities, including its potential as an antifungal and anti-biofilm agent against Candida albicans. nih.govresearchgate.net While this research is on a related phenol (B47542) and not the aniline itself, it highlights the broader interest in the biological effects of molecules containing the 2,4-di-tert-butylphenyl moiety.
Below are tables summarizing the key properties and research applications of this compound.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 2909-84-4 | glpbio.comsigmaaldrich.com |
| Molecular Formula | C14H23N | glpbio.comcymitquimica.com |
| Molecular Weight | 205.34 g/mol | glpbio.comlookchem.com |
| Appearance | White to yellow powder, crystals, or liquid | sigmaaldrich.comcymitquimica.com |
| Melting Point | 18.5-19 °C | lookchem.comchemicalbook.com |
| Boiling Point | 140-141 °C at 13 Torr | lookchem.comchemicalbook.com |
| Density | 0.9176 g/cm³ at 25 °C | lookchem.comchemicalbook.com |
| Purity | 95% - 98% | sigmaaldrich.comcymitquimica.com |
Overview of Research Applications
| Research Area | Application of this compound or Related Compounds | Key Findings | Source |
| Ligand Synthesis | Used as a precursor for Schiff base ligands. | Forms stable metal complexes with potential uses in catalysis and materials science. | |
| Catalysis | Building block for ligands in palladium-catalyzed cross-coupling reactions. | Acenaphthyl-based diimine palladium complexes show catalytic activity in C-H bond heteroarylation. | rsc.org |
| Materials Science | Precursor for azobenzene derivatives used in photomechanical studies. | Tert-butyl functionalization allows for the study of light-induced molecular switching on surfaces. | arxiv.org |
| Organic Synthesis | A target molecule in the development of synthetic methods for hindered anilines. | Various catalytic systems have been developed for the selective synthesis of tert-butylanilines. | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-ditert-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9H,15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGOAQYJIYOGBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334340 | |
| Record name | 2,4-ditert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2909-84-4 | |
| Record name | 2,4-ditert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Direct Alkylation Routes for 2,4-Di-tert-butylaniline Synthesis
Direct alkylation involves the introduction of tert-butyl groups onto the aniline (B41778) molecule. This is typically achieved through Friedel-Crafts alkylation, a cornerstone of electrophilic aromatic substitution.
The Friedel-Crafts alkylation of aniline using tert-butyl chloride is a classic method for introducing a tert-butyl group onto the aromatic ring. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). cerritos.eduyoutube.com The catalyst facilitates the formation of a tert-butyl carbocation from tert-butyl chloride, which then acts as the electrophile, attacking the electron-rich aniline ring. libretexts.org
However, this method presents challenges. The amino group (-NH₂) of aniline is a strong activating group, making the product, tert-butylaniline, more nucleophilic than the starting material. This can lead to polyalkylation, where more than one alkyl group is added to the ring. cerritos.edu Furthermore, the amino group can react with the Lewis acid catalyst, forming a complex that deactivates the ring towards the desired electrophilic substitution. quora.com Careful control of reaction conditions is necessary to favor the formation of the desired this compound isomer.
An alternative and often preferred alkylating agent is methyl tert-butyl ether (MTBE). This approach often employs solid acid catalysts, which can offer improved selectivity and easier separation from the reaction mixture compared to traditional Lewis acids. google.com The use of MTBE can be advantageous as it is less corrosive and easier to handle than gaseous isobutylene, which can also be used for tert-butylation. wikipedia.org
A notable catalytic system for the alkylation of aniline with MTBE involves the use of Phosphotungstic Acid (DTP) supported on an HZSM-5 zeolite. google.comgoogle.com This heterogeneous catalyst has demonstrated high activity and selectivity for the C-alkylation of aniline, favoring the formation of ring-alkylated products over N-alkylation. google.com The HZSM-5 zeolite provides a shape-selective environment, which can influence the distribution of the resulting isomers. The catalyst's acidic properties are crucial for promoting the reaction, leading to the desired tert-butylaniline products. google.com
The efficiency and selectivity of the aniline alkylation with MTBE are highly dependent on the reaction conditions. Optimization of parameters such as temperature, reaction time, and the molar ratio of reactants is critical to maximize the yield of this compound.
Research utilizing a DTP/HZSM-5 catalyst for the synthesis of tert-butylanilines has identified specific operational parameters. google.com The reaction is typically conducted in a high-pressure reactor. The optimal conditions often involve elevated temperatures and specific reactant ratios to drive the reaction towards the desired dialkylated product while minimizing side reactions.
Below is a table summarizing typical reaction conditions for the alkylation of aniline with MTBE using a DTP/HZSM-5 catalyst system. google.com
| Parameter | Value/Range |
| Temperature | 180-200 °C |
| Reaction Time | 2-6 hours |
| Molar Ratio (MTBE:Aniline) | ≥ 1 (preferably 2-6) |
| Catalyst | Phosphotungstic Acid (DTP)/HZSM-5 |
This interactive data table summarizes key reaction parameters for the synthesis of tert-butylanilines.
Under these conditions, one study reported an aniline conversion of 76.28% with a selectivity of 68.47% for 2-tert-butylaniline (B1265841), indicating that this method is effective for producing C-alkylated anilines. google.com Further optimization would be required to maximize the yield of the 2,4-di-tert-butyl substituted product.
Alkylation with Methyl tert-Butyl Ether and Catalytic Systems
Reduction Pathways
An alternative strategy to direct alkylation is the synthesis of a nitroaromatic precursor followed by the reduction of the nitro group to an amino group.
This two-step approach involves first the synthesis of 2,4-di-tert-butylnitrobenzene, followed by its reduction to this compound. The nitration of di-tert-butylbenzene can yield a mixture of dinitro isomers, from which the desired 2,4-dinitro precursor might be isolated, although this can be complex. researchgate.net A more direct route would be the nitration of 1,3-di-tert-butylbenzene.
Once the 2,4-di-tert-butylnitrobenzene precursor is obtained, the nitro group can be reduced to an amine using various established methods. A common and effective method is catalytic hydrogenation, which involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium or platinum. Other reducing agents can also be employed for this transformation. This reduction step is generally high-yielding and is a widely used method for the preparation of anilines from their nitro precursors. researchgate.net
Deoxygenation of Nitrosobenzene (B162901) Derivatives to Yield Anilines
The conversion of nitrosobenzene derivatives to anilines is a fundamental reductive process in organic synthesis. This transformation is a key step in the broader pathway of reducing nitroaromatics, which typically proceeds through nitroso and hydroxylamine (B1172632) intermediates to ultimately yield the corresponding aniline. The deoxygenation of the nitroso group (-N=O) to an amino group (-NH₂) can be accomplished using a variety of reducing agents.
Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
While direct synthesis of this compound often proceeds from the reduction of the corresponding nitro compound, the deoxygenation of an intermediate 2,4-di-tert-butylnitrosobenzene would follow these established principles. The presence of bulky tert-butyl groups can influence reaction kinetics but does not fundamentally alter the chemical transformation required for the deoxygenation.
Derivatization and Functionalization Strategies
Halogenation Reactions
The bromination of 4-tert-butylaniline (B146146) serves as a clear example of how substituent groups direct the regioselectivity of electrophilic aromatic substitution. The amino group (-NH₂) is a powerful activating group that strongly directs incoming electrophiles to the ortho and para positions. byjus.com In the case of 4-tert-butylaniline, the para position is occupied by the tert-butyl group, thereby directing bromination exclusively to the two equivalent ortho positions (positions 2 and 6).
The direct reaction of 4-tert-butylaniline with molecular bromine (Br₂) or other brominating agents like N-bromosuccinimide (NBS) readily yields the 2,6-dibromo-4-tert-butylaniline (B81550) product. The high reactivity of the aniline ring means that the reaction often proceeds rapidly, and care must be taken to control the stoichiometry to achieve the desired disubstituted product without further side reactions. The choice of solvent is important, with polar aprotic solvents such as acetic acid being commonly employed to facilitate the reaction. Studies have shown that the reaction medium can influence the outcome; for instance, using NBS in water has been reported to predominantly yield the dibrominated product.
Table 1: Comparison of Brominating Reagents for 4-tert-Butylaniline
| Reagent | Solvent | Conditions | Product(s) | Observations |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile | 0°C to Room Temp. | 2-Bromo-4-tert-butylaniline | A standard method for regioselective monobromination. |
| N-Bromosuccinimide (NBS) | Water | - | Predominantly 2,6-Dibromo-4-tert-butylaniline | Reaction in water favors di-bromination. |
| Molecular Bromine (Br₂) | Acetic acid or Dichloromethane | - | 2,6-Dibromo-4-tert-butylaniline | Tends to lead to di-substitution due to high reactivity. |
| H₂O₂-HBr | Water | - | Mixture of mono- and di-brominated products | Offers a "green" approach to bromination. |
The halogenation of this compound is governed by the directing effects of its substituents. The amino group is a potent ortho-, para-director and a strong activator of the benzene (B151609) ring for electrophilic aromatic substitution. byjus.commakingmolecules.com The two tert-butyl groups at positions 2 and 4 are also ortho-, para-directing groups, although they are less activating than the amino group. stackexchange.comucla.edu
The substitution pattern is determined by a combination of these electronic effects and steric hindrance. The available positions for substitution on the this compound ring are 3, 5, and 6.
Position 6: This position is para to the strongly directing amino group and ortho to the 2-tert-butyl group.
Position 3: This position is ortho to both the amino group and the 4-tert-butyl group, and meta to the 2-tert-butyl group.
Position 5: This position is ortho to the 4-tert-butyl group and meta to both the amino group and the 2-tert-butyl group.
Considering the powerful para-directing effect of the amino group and the significant steric bulk of the tert-butyl groups adjacent to positions 3 and 5, electrophilic attack is most likely to occur at position 6. While substitution at position 3 (ortho to the amine) is electronically favored, it is sterically hindered by the adjacent tert-butyl groups at positions 2 and 4. The existence of compounds such as 2-bromo-4,6-di-tert-butylaniline (B14023136) supports the feasibility of halogenation at positions ortho to the amino group in a di-tert-butyl substituted system, although the starting material is different. nih.gov
Oxidation Reactions
The oxidation of anilines can lead to a variety of products, including nitrosobenzenes, azoxybenzenes, azobenzenes, and quinones, depending on the specific aniline structure and the oxidizing agent used. ucla.edu The oxidation of sterically hindered anilines, such as those with tert-butyl substituents, has been a subject of study.
While direct oxidation of this compound is not extensively detailed, the behavior of analogous compounds provides significant insight. The oxidation of other substituted anilines with reagents like potassium ferricyanide (B76249) or silver oxide is known to produce complex mixtures. rsc.orgrsc.org For example, the oxidation of 2,4-dimethoxy-5-tert-butylaniline yields products including a p-quinone, a quinone imine, and N-aryl-p-quinone imines. rsc.org This suggests that the aniline nitrogen and the aromatic ring of this compound are susceptible to oxidation.
The formation of a quinone would involve the oxidation of the aniline ring to a 1,4-benzoquinone (B44022) (p-quinone) or a 1,2-benzoquinone (B1198763) (o-quinone) structure. The presence of the tert-butyl groups would influence the stability and reactivity of these potential quinone products. The conversion of an aniline to a nitroso derivative is also a known oxidative transformation, often achievable with specific oxidizing agents like Caro's acid (peroxymonosulfuric acid). nih.gov Given the electronic nature of the aniline substrate, it is plausible that controlled oxidation could yield 2,4-di-tert-butylnitrosobenzene or a related quinone derivative.
Oxidation with Lead Tetraacetate and Peroxybenzoic Acid
The oxidation of sterically hindered anilines, such as the closely related 2,4,6-tri-t-butylaniline, provides insight into the expected reactivity of this compound. The presence of bulky substituents directs the oxidation pathways, often leading to products different from those obtained with unhindered anilines.
When 2,4,6-tri-t-butylaniline is treated with lead tetraacetate (LTA) , a versatile oxidizing agent, a mixture of products is formed. oup.com These include 4-acetoxy-1-imino-2,4,6-tri-t-butyl-2,5-cyclohexadiene, 2-acetamido-3,5-di-t-butylphenol, and 2-acetylimino-3,5-di-t-butyl-3,5-cyclohexadienone. oup.com The reaction mechanism likely involves the formation of a nitrene intermediate or a direct attack of the acetate (B1210297) on the aromatic ring following initial oxidation at the nitrogen atom. For this compound, oxidation with LTA is expected to yield analogous products, with the regioselectivity being influenced by the electronic and steric effects of the two tert-butyl groups.
Peroxybenzoic acid (PBA) is another oxidizing agent that has been used to study the oxidation of hindered anilines. In the case of 2,4,6-tri-t-butylaniline, oxidation with PBA yields 2,4,6-tri-t-butylnitrosobenzene and 2-benzamido-3,5-di-t-butylphenol. oup.com It is anticipated that the oxidation of this compound with PBA would similarly lead to the formation of 2,4-di-tert-butylnitrosobenzene as a primary product.
| Oxidizing Agent | Analogous Substrate | Major Products Observed | Anticipated Products for this compound |
|---|---|---|---|
| Lead Tetraacetate (LTA) | 2,4,6-Tri-t-butylaniline | 4-acetoxy-1-imino-2,4,6-tri-t-butyl-2,5-cyclohexadiene, 2-acetamido-3,5-di-t-butylphenol | Analogous acetoxylated and acetamidated derivatives |
| Peroxybenzoic Acid (PBA) | 2,4,6-Tri-t-butylaniline | 2,4,6-tri-t-butylnitrosobenzene, 2-benzamido-3,5-di-t-butylphenol | 2,4-Di-tert-butylnitrosobenzene |
Reduction Reactions for Amine Derivatives
A common and effective method for the synthesis of this compound is the reduction of the corresponding nitroaromatic compound, 2,4-di-tert-butyl-1-nitrobenzene. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a widely employed method.
A specific procedure involves the use of palladium on activated charcoal (10% Pd/C) as a catalyst in the presence of hydrazine (B178648) hydrate (B1144303). bris.ac.uk The reaction is typically carried out in a solvent such as ethanol (B145695) and heated under reflux for several hours. bris.ac.uk This method provides a high yield of the desired this compound. bris.ac.uk The reaction proceeds through the transfer of hydrogen from hydrazine hydrate to the nitro group, mediated by the palladium catalyst, leading to the formation of the amine and nitrogen gas.
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 2,4-di-tert-butyl-1-nitrobenzene | 10% Pd/C, Hydrazine hydrate, Ethanol, Reflux | This compound | bris.ac.uk |
Dediazoniation Reactions and Aryl Radical Formation
Aryl diazonium salts, formed from the diazotization of primary anilines, are versatile intermediates in organic synthesis. They can undergo dediazoniation, a process involving the loss of dinitrogen gas (N₂), to generate highly reactive aryl radicals or aryl cations, depending on the reaction conditions.
The diazotization of a sterically hindered aniline like this compound can be achieved by treating it with a solution of sodium nitrite (B80452) in the presence of a strong acid, such as a mixture of glacial acetic acid and hydrobromic acid, at low temperatures. cdnsciencepub.com This reaction generates the corresponding 2,4-di-tert-butylanilinium salt.
The subsequent dediazoniation of this salt can be initiated to form an aryl radical. nih.gov The generation of aryl radicals from diazonium salts is a well-established process and can be promoted by various means, including thermal decomposition, photolysis, or the use of reducing agents. nih.gov The resulting 2,4-di-tert-butylphenyl radical is a highly reactive intermediate that can participate in a variety of radical-mediated transformations, such as C-C bond formation and halogenation reactions. The stability and reactivity of this radical are influenced by the presence of the two tert-butyl groups.
N-Alkylation and N-Methylation Studies
The N-alkylation and N-methylation of anilines are fundamental reactions for the synthesis of secondary and tertiary amines. However, the steric hindrance imposed by the tert-butyl groups in this compound presents a significant challenge to these transformations.
Studies on the closely related 2,4,6-tri-tert-butyl-N-methylaniline have shown that further methylation to form the corresponding tertiary amine is difficult under standard conditions. researchgate.net However, under high pressure (5000-5500 atm) and elevated temperature (100 °C), the reaction of 2,4,6-tri-t-butyl-N-methylaniline with methyl iodide yields 2,4-di-t-butyl-N,N-dimethylanilinium iodide with a 70% yield. researchgate.net This reaction proceeds via an interesting de-tert-butylation at one of the ortho positions, followed by methylation. A similar reaction with ethyl iodide under high pressure also resulted in the formation of the corresponding N,N-diethylanilinium salt with concurrent de-tert-butylation. researchgate.net An attempt to methylate 2,4-di-t-butyl-N,N-dimethylaniline with methyl iodide even under very high pressure (~10,000 atm) and temperature (150 °C) was unsuccessful, with the starting material being recovered quantitatively. researchgate.net
These findings suggest that the N-alkylation of this compound to form the tertiary amine is feasible but may require forcing conditions, and in some cases, may be accompanied by dealkylation of the aromatic ring.
| Substrate | Alkylating Agent | Conditions | Major Product | Yield |
|---|---|---|---|---|
| 2,4,6-Tri-t-butyl-N-methylaniline | Methyl iodide | 5000-5500 atm, 100 °C, 13-15 hr | 2,4-Di-t-butyl-N,N-dimethylanilinium iodide | 70% |
| 2,4,6-Tri-t-butyl-N-methylaniline | Ethyl iodide | High pressure | 2,4-Di-t-butyl-N,N-diethylanilinium iodide | - |
| 2,4-Di-t-butyl-N,N-dimethylaniline | Methyl iodide | ~10,000 atm, 150 °C | No reaction | - |
Schiff Base Formation with Salicylaldehyde (B1680747) Derivatives
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond and are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. recentscientific.com This reaction is a cornerstone of organic synthesis due to its versatility and the wide range of applications of the resulting Schiff bases.
The reaction between this compound and a salicylaldehyde derivative would proceed via a nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. recentscientific.com This is followed by the elimination of a water molecule to yield the final Schiff base. The reaction is often catalyzed by a small amount of acid and is typically carried out by refluxing the reactants in a suitable solvent like ethanol.
The resulting Schiff base from this compound and salicylaldehyde would feature an imine linkage ortho to a hydroxyl group on the salicylaldehyde ring. This structural motif makes these compounds excellent chelating ligands for various metal ions. The steric bulk of the 2,4-di-tert-butylphenyl group would influence the conformation and coordination properties of the resulting Schiff base ligand.
Mechanistic Investigations of Reactions Involving 2,4 Di Tert Butylaniline
Steric and Conformational Effects in Reactivity
The steric bulk of the two tert-butyl groups in 2,4-di-tert-butylaniline is a dominant factor controlling its reactivity. These groups shield the amino group and the ortho and para positions of the aromatic ring, hindering the approach of reagents. This steric hindrance can lead to a decrease in reaction rates and can also alter the regioselectivity of reactions, favoring attack at less hindered positions.
The conformation of the this compound molecule is also influenced by the bulky substituents. The tert-butyl groups can restrict the rotation of the amino group, affecting its conjugation with the aromatic ring. This, in turn, can modify the electronic properties of the aniline (B41778), influencing its basicity and nucleophilicity. In the closely related 2,4,6-tri-tert-butylaniline (B181305), the steric hindrance is so pronounced that it can lead to unusual chemical behavior, such as the formation of stable radical cations upon oxidation, as the bulky groups prevent polymerization.
The thermal stability of compounds derived from sterically hindered anilines is another noteworthy effect. For instance, N-methylated compounds of 2,4,6-tri-tert-butylaniline have been found to be thermally very stable, not decomposing at temperatures up to 300°C, a property attributed to the steric hindrance provided by the tert-butyl groups. researchgate.net
| Reactant | Reaction Conditions | Observed Outcome | Influence of Steric Hindrance |
|---|---|---|---|
| 2,4,6-Tri-tert-butyl-N-methylaniline | Methyl iodide under high pressure (5000-5500 atm) | Formation of 2,4-di-tert-butyl-N,N-dimethylanilinium iodide and isobutylene | High pressure is required to overcome the steric hindrance for N-alkylation to occur, and de-tert-butylation is a competing reaction. researchgate.net |
| 2,4-Di-tert-butyl-N,N-dimethylaniline | Methyl iodide under high pressure (~10,000 atm) | No reaction, starting material recovered quantitatively | The increased steric hindrance from the N,N-dimethyl groups in addition to the two tert-butyl groups on the ring prevents N-alkylation even under extreme pressure. researchgate.net |
Radical Pathways and Nitrenoid Intermediates
Reactions involving this compound can proceed through radical pathways, particularly in oxidation reactions. The steric shielding provided by the tert-butyl groups can stabilize radical intermediates, making these pathways more accessible. For instance, sterically hindered anilines like 2,4,6-tri-tert-butylaniline are known to act as inhibitors of autoxidation by scavenging peroxy radicals. cdnsciencepub.com The mechanism involves the abstraction of a hydrogen atom from the amino group to form a stabilized anilino radical.
Nitrenoid intermediates are another class of reactive species that can be generated from anilines. A low-temperature, protecting-group-free oxidation of 2-substituted anilines has been developed to generate electrophilic N-aryl nitrenoid intermediates. nih.gov These intermediates can then undergo various C-N and C-C bond-forming reactions to construct functionalized N-heterocycles. nih.gov The selectivity of these reactions is influenced by factors such as carbocation stability and steric interactions. organic-chemistry.org While this methodology has been demonstrated for a range of 2-substituted anilines, its direct application to this compound would be an interesting area for further investigation to understand how the electronic and steric properties of the tert-butyl groups influence the formation and reactivity of the corresponding nitrenoid.
| Compound | Reaction | Key Intermediate | Significance |
|---|---|---|---|
| 2,4,6-Tri-tert-butylaniline | Inhibition of autoxidation | Stabilized anilino radical | The steric hindrance allows the compound to effectively scavenge peroxy radicals, thus terminating the radical chain reaction of oxidation. cdnsciencepub.com |
Role of Catalysts in Reaction Selectivity and Efficiency
Catalysts play a crucial role in controlling the selectivity and efficiency of reactions involving sterically hindered substrates like this compound. Due to the steric hindrance, uncatalyzed reactions may be slow or require harsh conditions. Catalysts can provide alternative reaction pathways with lower activation energies and can also direct the reaction to a specific outcome.
For example, in the synthesis of azo compounds, tert-butyl nitrite (B80452) has been used as a mediator for the coupling of anilines with imidazoheterocycles under mild, room temperature conditions. rsc.org This method is advantageous for its operational simplicity and tolerance of a wide range of functional groups.
The oxidation of anilines can also be influenced by catalysts. While the direct oxidation of this compound might lead to a mixture of products, the use of selective catalysts can favor the formation of a specific product. For instance, in the oxidation of a lignin (B12514952) model substrate, a phyto-mediated ZnFe2O4 nanoparticle catalyst showed excellent selectivity under visible light irradiation. mdpi.com The choice of catalyst, solvent, and reaction conditions can significantly impact the product distribution in such oxidation reactions.
Intramolecular Rearrangements
Intramolecular rearrangements in aniline derivatives can lead to the formation of complex molecular architectures. In the context of this compound, the bulky tert-butyl groups would be expected to play a significant role in directing the course of such rearrangements.
A novel cyclizative rearrangement of anilines with vicinal diketones has been reported to provide one-step access to enantioenriched 2,2-disubstituted indolin-3-ones. nih.gov The proposed mechanism involves a self-sorted [3+2] heteroannulation, regioselective dehydration, and a 1,2-ester shift. The substitution pattern on the aniline ring influences the reactivity and the stereochemical outcome of the reaction. While this compound was not explicitly studied in this work, the principles of how substituents direct the rearrangement would be applicable. The steric bulk of the tert-butyl groups could potentially influence the stability of intermediates and transition states, thereby affecting the feasibility and selectivity of the rearrangement.
Computational Chemistry in Reaction Mechanism Elucidation
Computational chemistry has emerged as a powerful tool for investigating the mechanisms of complex organic reactions. Methods such as Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of intermediates and transition states, and provide insights into the factors that control reactivity and selectivity.
For reactions involving this compound, computational studies can help to understand the subtle interplay of steric and electronic effects. For instance, DFT calculations have been used to study the molecular structure and properties of a Schiff base derived from a 2,4-di-tert-butyl substituted phenol (B47542), which is structurally related to this compound. nih.gov These calculations provided good agreement with experimental data and were used to examine the frontier orbitals and molecular electrostatic potential map.
In the study of radical reactions, computational methods can be employed to calculate bond dissociation energies and to model the potential energy surfaces of radical addition and abstraction reactions. This information is crucial for understanding the kinetics and thermodynamics of radical pathways. While specific computational studies on the reaction mechanisms of this compound are not abundant in the literature, the methodologies are well-established and could be applied to gain a deeper understanding of its chemical behavior.
Advanced Applications in Organic Synthesis and Materials Science
Precursor in Synthesis of Complex Organic Compounds
The specific substitution pattern of 2,4-di-tert-butylaniline makes it, and its closely related isomers, a versatile precursor for a range of complex organic structures. The bulky substituents direct reaction pathways and stabilize reactive intermediates, proving crucial in the synthesis of various heterocyclic systems and in specialized areas like benzyne (B1209423) chemistry.
While direct synthetic routes to quinolines and indoles using this compound are not extensively detailed, the utility of its structural relatives is well-documented, highlighting the role of the tert-butyl group in such syntheses. For instance, 2,6-Dibromo-4-tert-butylaniline (B81550) has been utilized as an intermediate in the preparation of heterocyclic compounds like quinolines and indoles. alfa-chemical.com Similarly, 2-Bromo-4-tert-butylaniline is a precursor for synthesizing compounds such as 8-Bromo-6-tert-butylquinoline. chemicalbook.com
In a different approach, research into the synthesis of sterically hindered indoles demonstrated the cyclization of an acetyl derivative of 2-methyl-3,5-di-t-butylaniline to form 2-methyl-4,6-di-t-butylindole. ic.ac.uk These examples underscore the principle that anilines substituted with bulky tert-butyl groups are effective precursors for constructing fused heterocyclic ring systems, where the steric bulk can influence reaction selectivity and the properties of the final product. The synthesis of certain 4-quinolone-3-carboxylic acid amides has also been achieved using derivatives of 2-tert-butylaniline (B1265841) as starting materials. acs.org
The synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles (DHPPs), a class of exceptionally electron-rich heteropentalenes, often employs tert-butyl substituted anilines. acs.orgnih.gov Although these syntheses prominently feature 4-tert-butylaniline (B146146), the methodology illustrates the role that tert-butylated anilines play in these complex multicomponent reactions. These reactions typically involve the condensation of an aniline (B41778), an aldehyde, and butane-2,3-dione, catalyzed by a Lewis acid such as an iron(III) salt. acs.orgscielo.br
A thorough investigation into the optimization of this synthesis confirmed that iron salts are highly efficient catalysts. acs.org The one-pot synthesis allows for the assembly of a heterocyclic scaffold with four appended arenes, leading to chromophores with applications in materials science, including organic field-effect transistors and dye-sensitized solar cells. nih.gov The use of 4-tert-butylaniline allows for the creation of tetraarylpyrrolo[3,2-b]pyrroles (TAPPs) with defined photophysical properties. orgsyn.orgresearchgate.net
| Reaction Component | Example Compound | Role in Synthesis | Reference |
| Aniline | 4-tert-butylaniline | Forms the N-aryl substituents on the pyrrole (B145914) rings | orgsyn.org |
| Aldehyde | 4-Cyanobenzaldehyde | Forms the C-aryl substituents on the pyrrole rings | orgsyn.org |
| Diketone | Butane-2,3-dione | Forms the core pyrrole rings | orgsyn.org |
| Catalyst | Iron(III) p-toluenesulfonate hexahydrate | Facilitates the cyclization and oxidation steps | orgsyn.org |
This synthetic versatility enables the production of DHPPs with a range of substituents, which allows for the fine-tuning of properties like emission color and Stokes shift. acs.org
The formation of benzynes, highly reactive intermediates with a strained triple bond in an aromatic ring, can be significantly influenced by the substituents on the aniline precursor. Sterically hindered anilines, such as isomers of di-tert-butylaniline, play a unique role in this chemistry. Research has shown that the in situ diazotisation of 2,5-di-tert-butylaniline (B182394) with butyl nitrite (B80452) uniquely leads to the corresponding aryne, whereas other anilines typically yield radical products under similar conditions. rsc.org This highlights a special case where ortho- and para-tert-butyl groups direct the reaction pathway towards aryne formation. rsc.org
Further studies on the dediazoniation of highly hindered anilines like 2,4,6-tri-tert-butylaniline (B181305) provided evidence for the formation of the corresponding aryl radical, which can be spin-trapped. cdnsciencepub.com The bulky tert-butyl groups can hinder nucleophilic attack at adjacent positions, influencing the subsequent reactions of the benzyne intermediate. fiveable.me This steric control is a critical aspect of utilizing these precursors in organic synthesis. fiveable.me The decomposition of diazonium salts derived from these anilines is often subject to steric acceleration, leading to rapid formation of reactive intermediates. cdnsciencepub.com
Ligand Design in Coordination Chemistry and Catalysis
The steric and electronic properties originating from the tert-butyl groups make this compound and its isomers excellent candidates for ligand design in coordination chemistry. The bulk of these groups can create a specific coordination environment around a metal center, influencing catalytic activity, selectivity, and stability.
The steric hindrance provided by tert-butyl groups is a desirable feature in catalyst design, as it can control the reactivity and orientation of the functional groups. smolecule.com In α-diimine nickel(II) and palladium(II) complexes, for example, ligands derived from 2-tert-butylaniline are used to explore the effects of steric bulk on catalytic activity in cross-coupling reactions. acs.org The presence of a single ortho tert-butyl group introduces significant steric hindrance that enhances selectivity in various reactions.
When the number of tert-butyl groups increases, as in 2,6-di-tert-butylaniline (B1186569) or 2,4,6-tri-tert-butylaniline, the steric crowding around the nitrogen atom becomes even more pronounced. smolecule.comlookchem.com This extreme hindrance can be exploited to stabilize reactive metal centers, prevent catalyst deactivation pathways like dimerization, or enforce a specific coordination geometry. nih.gov For instance, the steric bulk in rhenium complexes based on 2,4,6-tri-tert-butylphenylazide was found to influence the catalytic reduction of CO2. acs.org However, excessive steric hindrance can also block substrate access to the catalytic site, as observed in the case of 2,6-di-tert-butylaniline, which was too sterically hindered to effectively undergo certain nickel-catalyzed cross-coupling reactions. acs.org
| Aniline Derivative | Number of tert-Butyl Groups | Key Feature in Catalyst/Ligand Design | Reference |
| 2-tert-Butylaniline | 1 | Provides moderate steric hindrance, enhancing selectivity | |
| 2,6-Di-tert-butylaniline | 2 | Creates significant steric hindrance around the amino group | smolecule.com |
| 2,4,6-Tri-tert-butylaniline | 3 | Offers extreme steric bulk, influencing reactivity and selectivity | lookchem.com |
The asymmetric synthesis of amino acids is a critical area of research, and Ni(II) complexes of Schiff bases derived from glycine (B1666218) and chiral ligands are a leading methodology. mdpi.comnih.gov The incorporation of a tert-butyl group onto the aniline-derived fragment of these complexes has been shown to provide significant advantages.
In one study, a new oxidatively stable ligand, (S)-N-(2-benzoyl-5-tert-butylphenyl)-1-benzylpyrrolidine-2-carboxamide, was synthesized and used to form Ni(II)-Schiff base complexes. nih.gov The bulky tert-butyl group in the phenylene fragment serves several key functions:
Prevents Oxidative Dimerization : It sterically shields the complex, precluding unwanted oxidative side reactions. nih.gov
Increases Conformational Rigidity : The tert-butyl group enhances dispersion interactions within the complex, making it more conformationally rigid. nih.gov
Enhances Stereoselectivity : The increased rigidity leads to a higher level of thermodynamically controlled stereoselectivity during the synthesis of functionalized amino acids. nih.gov
Improves Solubility and Reactivity : The presence of the tert-butyl group increases the solubility of the ligand and its complexes, which facilitates scaling up the reaction and isolating the product. It also enhances the reactivity of the deprotonated glycine complex towards electrophiles. nih.gov
This research demonstrates a sophisticated application of steric and electronic effects, where a strategically placed tert-butyl group on an aniline-derived scaffold significantly improves the performance of a chiral auxiliary in the asymmetric synthesis of valuable amino acid derivatives. nih.gov
Development of Novel Materials and Polymers
The sterically hindered nature and electron-donating properties of the this compound moiety make it a valuable building block in the development of advanced materials and polymers. Its incorporation can significantly influence the final properties of the material, leading to enhanced performance and novel functionalities.
Modulating Material Properties through Incorporation
The introduction of this compound or its derivatives into polymer backbones is a strategic approach to tailor material properties such as solubility, thermal stability, and electrochemical behavior. The bulky tert-butyl groups play a crucial role by disrupting intermolecular chain packing, which can enhance the solubility of otherwise intractable aromatic polymers.
For instance, novel aromatic polyamides and polyimides have been synthesized using a diamine monomer, N,N-bis(4-aminophenyl)-4-tert-butylaniline, which is derived from 4-tert-butylaniline. ntu.edu.tw The presence of the tert-butyl groups on the pendent phenyl rings increases the solubility of these high-performance polymers in polar organic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). ntu.edu.tw This improved solubility allows for easier processing and casting into flexible, tough films. ntu.edu.tw Furthermore, these polymers exhibit high glass transition temperatures (Tg) ranging from 282 to 320 °C and maintain thermal stability at temperatures above 450 °C. ntu.edu.tw The triphenylamine-based structures also impart useful electrochromic properties, with the polymers showing reversible color changes from pale yellowish to green or blue upon electrochemical oxidation. ntu.edu.tw
Another example involves the use of related structures in creating low-dielectric polyetherimides. A diamine monomer, 4,4'-(9H-fluorene-9,9-diyl)-bis(2-tert-butylaniline), synthesized from 2-tert-butylaniline, has been polymerized with various aromatic dianhydrides. acs.org The bulky tert-butyl groups contribute to creating polymers with specific thermal and mechanical characteristics suitable for microelectronics applications. acs.org Similarly, the stabilizing effect of the di-tert-butylphenyl group is well-documented; for example, tris(2,4-di-tert-butylphenyl)phosphate (B143682) is a common stabilizer used to prevent oxidative degradation in polymers.
The modification of inorganic materials has also been demonstrated. The surface of conductive molybdenum disulfide (MoS2) has been functionalized using 4-tert-butylaniline via diazonium chemistry. researchgate.net This surface modification was found to tune the chemical and mechanical properties of the MoS2 thin films, including a decrease in the coefficient of friction, which is significant for lubricant applications. researchgate.net
Table 1: Properties of Polyamides and Polyimides Containing tert-Butyltriphenylamine Groups
| Polymer Type | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Emission Wavelength (in DMAc) |
|---|---|---|---|
| Polyamides | 282 - 320 °C | > 450 °C | 421 - 433 nm (Blue) |
| Polyimides | Not specified in detail | > 500 °C | Not specified |
Data sourced from Hsiao S-H, et al. (2006). ntu.edu.tw
Synthesis of Polyfluorinated Nitroxide Diradicals
Stable multi-spin organic molecules like nitroxide diradicals are of great interest for their potential applications in advanced technologies such as organic magnetic sensors, memory devices, and spintronics. mdpi.com A novel synthetic pathway has been developed to create polyfluorinated nitroxide diradicals, which are noted for their stability. mdpi.comresearchgate.net
This synthesis exemplifies a strategy where tert-butylamine (B42293), in its activated deprotonated form (lithium tert-butylamide), is used to introduce two amino groups into a highly fluorinated aromatic substrate. mdpi.comresearchgate.net Specifically, the reaction of perfluorobiphenyl with lithium tert-butylamide in tetrahydrofuran (B95107) (THF) leads to the substitution of two fluorine atoms, forming N4,N4′-di-tert-butyl-2,2′,3,3′,5,5′,6,6′-octafluorobiphenyl-4,4′-diamine. mdpi.comresearchgate.net The use of the deprotonated amine is crucial as tert-butylamine itself does not react efficiently enough with less activated polyfluorinated compounds to introduce multiple amino groups. mdpi.comresearchgate.net
The subsequent step involves the oxidation of the newly formed diamine. mdpi.com Treatment of the N4,N4′-di-tert-butyl-2,2′,3,3′,5,5′,6,6′-octafluorobiphenyl-4,4′-diamine with meta-chloroperoxybenzoic acid (m-CPBA) in chloroform (B151607) at room temperature yields the target polyfluorinated nitroxide diradical, N,N′-(perfluorobiphenyl-4,4′-diyl)bis(N-tert-butyl(oxyl)amine). mdpi.com This diradical is a stable, red crystalline compound that can be isolated in good yield and has been fully characterized, including by single-crystal X-ray diffraction analysis. mdpi.comresearchgate.net To the best of the researchers' knowledge, this was the first polyfluorinated nitroxide diradical synthesized. researchgate.net
Table 2: Synthesis of a Polyfluorinated Nitroxide Diradical
| Step | Reactants | Product | Key Conditions | Yield |
|---|---|---|---|---|
| 1. Diamination | Perfluorobiphenyl, Lithium tert-butylamide | N4,N4′-di-tert-butyl-2,2′,3,3′,5,5′,6,6′-octafluorobiphenyl-4,4′-diamine | Tetrahydrofuran (THF) | ~50% |
| 2. Oxidation | N4,N4′-di-tert-butyl...diamine, m-CPBA | N,N′-(perfluorobiphenyl-4,4′-diyl)bis(N-tert-butyl(oxyl)amine) | Chloroform, Room Temp. | ~80% |
Data sourced from Fedyushin P, et al. (2020) and Tretyakov E, et al. (2020). mdpi.comresearchgate.net
The structure of this diradical is significantly twisted, with large dihedral angles between the planes of the nitroxide groups and the aromatic rings. mdpi.com This structural feature, along with the electronic effects of the fluorine atoms, influences the magnetic properties of the molecule. mdpi.com
Pharmacological and Biological Research Applications
Intermediate in Pharmaceutical Synthesis
2,4-Di-tert-butylaniline serves as a crucial intermediate in the synthesis of more complex organic molecules for pharmaceutical applications. Its structure allows for various chemical modifications, making it a valuable precursor in the development of new therapeutic agents.
Development of CFTR Potentiators (e.g., Ivacaftor Precursors)
A significant application of this compound is in the synthesis of potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR). Notably, it is a key intermediate in the production of Ivacaftor (VX-770), a drug used to treat cystic fibrosis in patients with specific mutations in the CFTR gene. nih.govacs.orgtdcommons.org The synthesis of Ivacaftor involves the coupling of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with an aniline (B41778) derivative, for which this compound is a precursor. nih.govacs.orggoogle.com The process often involves the preparation of 5-amino-2,4-di-tert-butylphenol (B1521839) from this compound, which is then used in the subsequent steps to construct the final drug molecule. tdcommons.org The discovery and development of Ivacaftor, a potent and orally bioavailable CFTR potentiator, was the result of extensive medicinal chemistry and structure-activity relationship (SAR) studies, where derivatives of quinolinone-3-carboxamide were synthesized and evaluated. nih.govacs.org
Enzyme Inhibition Studies
The structural characteristics of this compound and its derivatives make them subjects of interest in enzyme inhibition studies. smolecule.com The bulky tert-butyl groups can create significant steric hindrance, which can influence how these molecules bind to and modulate the activity of enzymes. smolecule.com This steric effect can be advantageous in designing specific inhibitors that target particular enzymes. Research has utilized compounds like 2,6-dibromo-4-tert-butylaniline (B81550), a related derivative, to investigate its biochemical effects, including enzyme inhibition. The mechanism of inhibition can involve the formation of covalent or non-covalent bonds with the enzyme, leading to conformational changes and altered function.
Protein-Ligand Interaction Research
The study of how this compound and its analogs interact with proteins is a key area of research. The tert-butyl groups on the aniline ring contribute to its hydrophobic nature, which can play a significant role in its binding to proteins. nih.gov Understanding these protein-ligand interactions is fundamental in drug discovery and design. The steric hindrance provided by the tert-butyl groups can be a desirable feature for controlling the orientation and reactivity of the amine group in studies of reaction mechanisms and catalyst design. smolecule.com Researchers have shown that ligands containing a tert-butyl group can produce observable nuclear Overhauser effects (NOEs) with a target protein, which helps in pinpointing the ligand's binding site. nih.gov
Antimicrobial and Anticancer Properties of Derivatives
Derivatives of this compound have demonstrated notable biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties: Research has shown that certain derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives have shown inhibitory effects against Staphylococcus aureus and Candida albicans. bba.md The minimum inhibitory concentrations (MIC) for these compounds were found to be in the range of 0.78 to 3.75 μg/mL for S. aureus and 1.56 to 20.0 μg/mL for C. albicans. bba.md Some of these derivatives also showed a strong ability to inhibit biofilm formation. bba.md Another study highlighted that synthetic mimics of antimicrobial peptides (SMAMPs) containing tert-butyl groups showed better activity against S. aureus and E. coli compared to their counterparts with other functional groups. nih.gov
Anticancer Properties: Derivatives of this compound have also been investigated for their potential as anticancer agents. Studies on 2,4,5-trisubstitutedthiazole derivatives, some of which are synthesized from aniline precursors, have shown significant cytotoxicity against cancer cell lines such as MCF7, MDA231, and K562. nih.gov In one study, a derivative of 2,5-di-tert-butylaniline (B182394) showed very good activity against the HepG-2 cell line. researchgate.net The presence of bulky groups like tert-butyl can influence the cytotoxic activity of these compounds. researchgate.net Furthermore, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), a related compound, has been identified as a major contributor to the anti-colon cancer activity of certain plant extracts. biomedpharmajournal.org
Interactions with Molecular Targets and Biochemical Pathways
This compound and its analogs can interact with specific molecular targets, thereby modulating various biochemical pathways.
Activation of PPARγ-Retinoid X Receptor (RXR) Heterodimer by Analogs
A notable interaction involves the activation of the peroxisome proliferator-activated receptor γ (PPARγ) and retinoid X receptor (RXR) heterodimer by analogs of this compound. nih.gov PPARs are important drug targets for metabolic and inflammatory diseases and form heterodimers with RXR. nih.gov A study on 2,4-di-tert-butylphenol (2,4-DTBP) revealed that it induces adipogenesis in human mesenchymal stem cells by activating the PPARγ-RXR heterodimer. nih.gov The study showed that 2,4-DTBP likely activates the heterodimer by directly binding to and activating RXRα, rather than PPARγ. nih.gov This finding suggests that 2,4-DTBP and related chemicals can act as endocrine disruptors. nih.gov
Anti-fungal and Anti-biofilm Efficacy of Analogs
While research specifically detailing the anti-fungal and anti-biofilm properties of direct analogs of this compound is limited, studies on structurally related substituted aniline and phenol (B47542) compounds provide insights into the potential for this class of molecules to exhibit such activities. The presence of bulky tert-butyl groups and the aniline moiety are key structural features that can influence biological efficacy.
Research into related compounds, such as 2,6-Dibromo-4-tert-butylaniline, indicates that halogenated and tert-butyl substituted anilines have been investigated for their antimicrobial properties. This particular compound serves as an intermediate in the synthesis of some antifungal agents. The antimicrobial action of such compounds is thought to involve the disruption of bacterial cell membranes or the inhibition of essential metabolic pathways.
Furthermore, the hydrochloride salt of this compound, (2,4-Di-tert-butylphenyl)amine hydrochloride, has demonstrated antimicrobial activity. Notably, it was shown to inhibit quorum sensing and reduce biofilm formation in the bacterium Pseudomonas aeruginosa. While this activity is against a bacterium and not a fungus, the inhibition of biofilm formation is a significant finding that suggests potential for broader anti-biofilm applications.
The structural analog, 2,4-di-tert-butylphenol, has been more extensively studied for its anti-fungal and anti-biofilm capabilities against the opportunistic fungal pathogen Candida albicans. researchgate.netnih.gov Studies have shown that 2,4-di-tert-butylphenol exhibits strong antifungal activity and can disrupt the formation of fungal biofilms. nih.gov
Investigations into Schiff bases, which can be synthesized from aniline derivatives, have also revealed anti-biofilm potential. For instance, certain thiazole (B1198619) Schiff bases have been shown to inhibit biofilm formation in Candida albicans. tsijournals.com This suggests that derivatization of the amino group of this compound to form Schiff bases could be a viable strategy for developing compounds with anti-biofilm efficacy.
While direct and comprehensive data on the anti-fungal and anti-biofilm efficacy of this compound analogs is not yet prevalent in the scientific literature, the findings for structurally similar compounds suggest that this is a promising area for future research.
Table of Anti-biofilm/Antifungal Analogs
| Compound Name | Target Organism | Observed Efficacy |
| (2,4-Di-tert-butylphenyl)amine hydrochloride | Pseudomonas aeruginosa (bacterium) | Reduced secretion of virulence factors and biofilm formation. Inhibited quorum sensing-related genes. |
| 2,4-di-tert-butylphenol | Ustilaginoidea virens | Strong antifungal activity with an EC50 value of 0.087 mmol/L. nih.gov |
| 2,4-di-tert-butylphenol | Candida albicans | Showed anti-fungal and anti-biofilm efficacy. researchgate.net |
| N-(3,5 dichlorosalicylidene)-4-(o-methoxyphenyl)-2-aminothiazole (Schiff Base) | Candida albicans MTCC 227 | Over 70% inhibition of biofilm formation at a concentration of 100 µg. tsijournals.com |
Analytical and Characterization Techniques in Research
Spectroscopic Characterization (NMR, ESR, UV-Vis, Mass Spectrometry)
Spectroscopic techniques are fundamental in the elucidation of the molecular structure and electronic environment of 2,4-di-tert-butylaniline and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural confirmation. In the ¹H NMR spectrum of N-substituted perylene-3,4-dicarboximide (B1626286) derivatives of 2,5-di-tert-butylaniline (B182394), characteristic signals for the tert-butyl protons are observed. scienceopen.com For instance, in one such derivative, the two tert-butyl groups appear as singlets at 1.35 ppm and 1.32 ppm in chloroform-d. scienceopen.com Similarly, ¹³C NMR spectroscopy provides detailed information about the carbon framework of these molecules. rsc.orgnih.gov
Electron Spin Resonance (ESR) spectroscopy is particularly valuable for studying paramagnetic species, such as radical intermediates or metal complexes involving this compound derivatives. For example, ESR studies have been used to investigate the electron transfer reactions of copper(II) complexes with N-(2,5-di-tert-butylphenyl)salicylaldimines. researchgate.net These studies reveal the generation of ligand-centered radical species and provide insights into the coupling of the unpaired electron with various nuclei. researchgate.net
UV-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the molecule. The UV-Vis spectra of derivatives like N-salicylidene-anilines and perylene (B46583) imides containing the this compound moiety show characteristic absorption bands that can be influenced by solvent polarity and molecular structure. nii.ac.jpresearchgate.net For example, the introduction of electron-donating groups can lead to a bathochromic (red) shift in the absorption maximum. nsf.gov
Mass Spectrometry (MS) is essential for determining the molecular weight of this compound and its derivatives, confirming their elemental composition. nih.govnist.govrsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the unambiguous identification of synthesized compounds. rsc.org
| Technique | Application for this compound & Derivatives | Typical Observations |
| ¹H NMR | Structural elucidation, confirmation of proton environments. | Singlets for tert-butyl groups around δ 1.3 ppm. scienceopen.comrsc.org |
| ¹³C NMR | Characterization of the carbon skeleton. rsc.orgnih.gov | Signals corresponding to aromatic and tert-butyl carbons. |
| ESR | Study of paramagnetic species (e.g., radicals, metal complexes). researchgate.net | Hyperfine coupling patterns revealing electron-nuclear interactions. researchgate.net |
| UV-Vis | Investigation of electronic transitions. nii.ac.jpresearchgate.net | Absorption maxima sensitive to substituents and solvent. nsf.gov |
| Mass Spec | Determination of molecular weight and formula. nih.govnist.govrsc.org | Molecular ion peak corresponding to the compound's mass. nih.gov |
Chromatographic Techniques (GC, HPLC) for Analysis and Purification
Chromatographic methods are indispensable for separating this compound from reaction mixtures and assessing its purity.
Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is a standard technique for analyzing the purity of aniline (B41778) derivatives. google.com It is used to monitor the progress of reactions, such as the synthesis of 2-tert-butylaniline (B1265841), by separating the product from reactants and byproducts. google.com
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique. Reverse-phase HPLC methods have been developed for the analysis of related compounds like 2,4,6-tri-tert-butylaniline (B181305), which can be adapted for this compound. sielc.com These methods are scalable and can be used for preparative separation to isolate pure compounds or for pharmacokinetic studies. sielc.com Purity validation by HPLC is a critical step in the characterization of aniline derivatives.
| Technique | Application | Key Features |
| GC / GC-MS | Purity analysis, reaction monitoring. google.com | Separation based on volatility; provides molecular weight information. |
| HPLC | Analysis and purification. sielc.com | High-resolution separation in the liquid phase; scalable. sielc.com |
Computational Chemistry and Molecular Modeling
Computational methods are increasingly used to complement experimental findings, providing deeper insights into the properties and behavior of this compound and its derivatives.
Density Functional Theory (DFT) is a widely used quantum chemical method to model the electronic structure of molecules. DFT calculations can predict various properties, including molecular orbital energies (HOMO and LUMO), electron density distribution, and molecular electrostatic potential maps. researchgate.net For example, DFT calculations have been used to investigate the electronic properties of perylene imide derivatives containing a 2,5-di-tert-butylaniline moiety, revealing that the highest occupied molecular orbital (HOMO) is localized on the substituent while the lowest unoccupied molecular orbital (LUMO) is on the perylene core. nii.ac.jpnsf.govrsc.org These calculations help in understanding charge transfer characteristics and predicting reactivity. nii.ac.jp
Molecular mechanics calculations offer a computationally less intensive approach to model the structure and conformational preferences of molecules. These calculations have been used to determine the most favorable conformation of complex molecules, such as identifying intramolecular hydrogen bonding that can enforce planarity in a structure. acs.org
Computational techniques are also employed to predict how derivatives of this compound might interact with biological targets. Molecular docking studies, for example, can suggest how the steric bulk of the tert-butyl groups might influence the binding affinity of a molecule to a target protein or enzyme. These predictive models are valuable in fields like drug discovery for assessing the potential of novel compounds. open.ac.uk Furthermore, analysis of non-covalent interactions, such as those determined through Hirshfeld surface analysis, can be combined with computational energy studies to understand the forces governing crystal packing. researchgate.net
| Computational Method | Application | Insights Gained |
| DFT | Electronic structure, molecular orbitals. nii.ac.jpresearchgate.net | HOMO/LUMO distributions, charge transfer properties, reactivity. nii.ac.jpnsf.gov |
| Molecular Mechanics | Conformational analysis. acs.org | Prediction of stable conformations, intramolecular interactions. acs.org |
| Molecular Docking | Prediction of binding to target molecules. | Estimation of binding affinities, understanding structure-activity relationships. |
Future Research Directions and Unexplored Avenues
Emerging Synthetic Routes and Green Chemistry Approaches
The development of environmentally benign and efficient methods for producing substituted anilines is a significant goal in modern chemistry. Future work on 2,4-di-tert-butylaniline will likely focus on green chemistry principles to minimize waste and avoid hazardous reagents.
One promising direction is the use of microwave-assisted synthesis, which has been shown to produce anilines from activated aryl halides without the need for transition metals, ligands, or organic solvents. tandfonline.com This high-yielding method could be adapted for the synthesis of this compound, offering a more efficient and eco-friendly alternative to traditional methods. tandfonline.com Another avenue involves the development of one-pot procedures that utilize cost-effective catalysts and green solvents like water. nih.gov For instance, the synthesis of azoxybenzenes from anilines has been achieved using the inexpensive catalyst diisopropylethylamine (DIPEA) in water at room temperature. nih.gov Exploring similar catalytic systems for the synthesis of this compound could lead to more sustainable industrial processes. nih.gov
Furthermore, research into bio-based carbon catalysts for the reduction of nitroaromatics presents a metal-free and sustainable approach. researchgate.net Applying this methodology to the synthesis of this compound from its nitro-precursor could significantly reduce the environmental impact. researchgate.net The core principles of green chemistry, such as atom economy and the use of renewable feedstocks, will continue to drive innovation in the synthesis of this and other important chemical intermediates. imist.ma
Exploration of Novel Catalytic Systems and Methodologies
The unique steric and electronic properties of this compound make it an interesting ligand and substrate for various catalytic reactions. Future research is expected to delve into novel catalytic systems that can leverage these properties for new chemical transformations.
A significant area of exploration is the development of practical catalytic methods for the synthesis of sterically hindered anilines. rsc.org Copper-catalyzed amination of aryl and heteroaryl boronic esters, using a catalyst prepared from air-stable components, has shown promise for creating sterically encumbered anilines under mild conditions. rsc.org Further refinement of such systems could provide more efficient routes to derivatives of this compound. rsc.org The development of novel ligands, such as the pyrrole-ol motif discovered through library screening, has enabled challenging copper-catalyzed C-N couplings of sterically hindered partners. nih.gov This approach could be expanded to discover new catalysts for reactions involving this compound. nih.gov
Moreover, late-stage functionalization of bioactive compounds containing aniline (B41778) moieties is a rapidly growing field. nih.gov Developing catalytic methods that can selectively modify the this compound core in complex molecules would be highly valuable for drug discovery and development. nih.gov
Advanced Applications in Drug Discovery and Chemical Biology
Anilines are a common structural motif in pharmaceuticals, but their use can be associated with metabolic instability and toxicity. frontiersin.org The bulky tert-butyl groups of this compound can influence a molecule's pharmacokinetic properties, and future research will likely explore its potential as a building block for new therapeutic agents.
Replacing standard aniline cores with sterically hindered analogues like this compound could be a strategy to mitigate undesirable metabolic pathways. frontiersin.orgcresset-group.com The tert-butyl groups can shield the amino group and the aromatic ring from enzymatic attack, potentially leading to improved drug stability and a better safety profile. cresset-group.com
Furthermore, this compound can serve as a scaffold for creating libraries of compounds for high-throughput screening. Its derivatives could be designed to interact with specific biological targets, and the steric bulk of the tert-butyl groups can be used to fine-tune receptor selectivity. cresset-group.com The exploration of this compound and its derivatives as bioisosteres for other chemical groups could also lead to the discovery of novel drug candidates with improved properties. frontiersin.org
Investigation of Steric Effects on Reaction Stereoselectivity
The two bulky tert-butyl groups on the aniline ring exert significant steric hindrance, which can be harnessed to control the stereochemical outcome of reactions. Future research in this area will focus on systematically investigating and exploiting these steric effects in asymmetric synthesis.
The presence of this compound as a ligand or a substrate can create a chiral environment that favors the formation of one stereoisomer over another. This is particularly relevant in the synthesis of chiral amines and other enantiomerically pure compounds, which are crucial in the pharmaceutical industry.
Future studies could involve the design of chiral catalysts incorporating the this compound framework. The steric bulk would play a key role in differentiating between the prochiral faces of a substrate, leading to high levels of enantioselectivity. The synthesis of new, sterically demanding aniline derivatives is an ongoing area of research, and these efforts will provide a broader toolkit for chemists to control stereoselectivity. researchgate.netnih.gov
Computational Studies for Predictive Modeling of Reactivity and Properties
Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work. Future research on this compound will increasingly rely on computational models to understand its reactivity and properties.
Density functional theory (DFT) and other computational methods can be used to model the electronic structure and predict various physicochemical properties of this compound and its derivatives. nih.govumn.edu These models can help in understanding structure-activity relationships and in designing molecules with specific desired properties. nih.gov For example, computational studies can predict the pKa values of substituted anilines, which is crucial for understanding their behavior in biological systems. mdpi.com
Furthermore, computational modeling can be used to investigate the mechanisms of reactions involving this compound, providing insights that can be used to optimize reaction conditions and develop new catalytic systems. cdnsciencepub.com By combining computational predictions with experimental validation, researchers can accelerate the discovery of new applications for this versatile compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
